

# Technical Guide: Chemical Properties and Synthetic Insights of 6-Bromo-1-chlorophthalazine

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## Compound of Interest

Compound Name: *6-Bromo-1-chlorophthalazine*

Cat. No.: *B1343828*

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## Introduction

**6-Bromo-1-chlorophthalazine** is a halogenated heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive chloro group and a bromo substituent amenable to cross-coupling reactions, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. Phthalazine derivatives, in general, have garnered significant attention for their wide array of pharmacological activities, including their roles as inhibitors of poly(ADP-ribose) polymerase (PARP), and modulators of signaling pathways such as the Hedgehog and TGF $\beta$  pathways.<sup>[1][2]</sup> This guide provides a comprehensive overview of the known chemical properties of **6-Bromo-1-chlorophthalazine**, along with insights into its synthesis and reactivity.

## Chemical and Physical Properties

Comprehensive experimental data for **6-Bromo-1-chlorophthalazine** is not extensively reported in publicly available literature. The following tables summarize the available computed and basic data for the target compound, alongside experimental data for structurally related compounds to provide context.

Table 1: General and Physicochemical Properties of **6-Bromo-1-chlorophthalazine**

Property	Value	Source
IUPAC Name	6-bromo-1-chlorophthalazine	[3]
CAS Number	470484-70-9	[3]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrCIN <sub>2</sub>	[4]
Molecular Weight	243.49 g/mol	[4]
Appearance	Pale-yellow to yellow-brown solid	Commercial Suppliers
Predicted XLogP3	2.7 - 3.0457	[4]
Topological Polar Surface Area	25.8 Å <sup>2</sup>	[4]
Predicted Density	1.762 ± 0.06 g/cm <sup>3</sup>	[4]
Hydrogen Bond Acceptor Count	2	[4]

Table 2: Predicted Mass Spectrometry Data for **6-Bromo-1-chlorophthalazine** Adducts[5]

Adduct	m/z
[M+H] <sup>+</sup>	242.93192
[M+Na] <sup>+</sup>	264.91386
[M-H] <sup>-</sup>	240.91736
[M+NH <sub>4</sub> ] <sup>+</sup>	259.95846
[M+K] <sup>+</sup>	280.88780
[M] <sup>+</sup>	241.92409
[M] <sup>-</sup>	241.92519

Note: The data in Table 2 is based on computational predictions and may not reflect experimental values.

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for **6-Bromo-1-chlorophthalazine** is not readily available. Researchers are advised to acquire this data upon synthesis or purchase. General expected spectral features are discussed below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the phthalazine ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromo and chloro substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the phthalazine core. The carbons attached to the halogens and nitrogens will exhibit characteristic downfield shifts.

### Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

### Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be expected due to the presence of both bromine and chlorine atoms.

## Reactivity and Synthetic Applications

**6-Bromo-1-chlorophthalazine** is a key intermediate for the synthesis of more complex molecules, primarily through reactions involving its two halogen atoms.[\[6\]](#)[\[7\]](#)

## Nucleophilic Substitution

The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms. It can readily react with various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups at this position.

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the phthalazine scaffold with various aryl, heteroaryl, alkyl, or alkynyl groups.

## Experimental Protocols

A specific, verified experimental protocol for the synthesis of **6-Bromo-1-chlorophthalazine** is not detailed in the available literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, starting from 6-bromophthalazin-1(2H)-one.<sup>[8]</sup>

## Proposed Synthesis of 6-Bromo-1-chlorophthalazine

This proposed two-step synthesis involves the initial synthesis of 6-bromophthalazin-1(2H)-one followed by a chlorination reaction.

### Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one

A common method for the synthesis of phthalazinones is the condensation of a substituted phthalic acid or anhydride with hydrazine.

### Step 2: Chlorination of 6-Bromophthalazin-1(2H)-one

The conversion of the phthalazinone to the corresponding chlorophthalazine can be achieved using a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ). A procedure analogous to the synthesis of 6-Bromo-4-chloro-phthalazin-1(2H)-one can be adapted.<sup>[9]</sup>

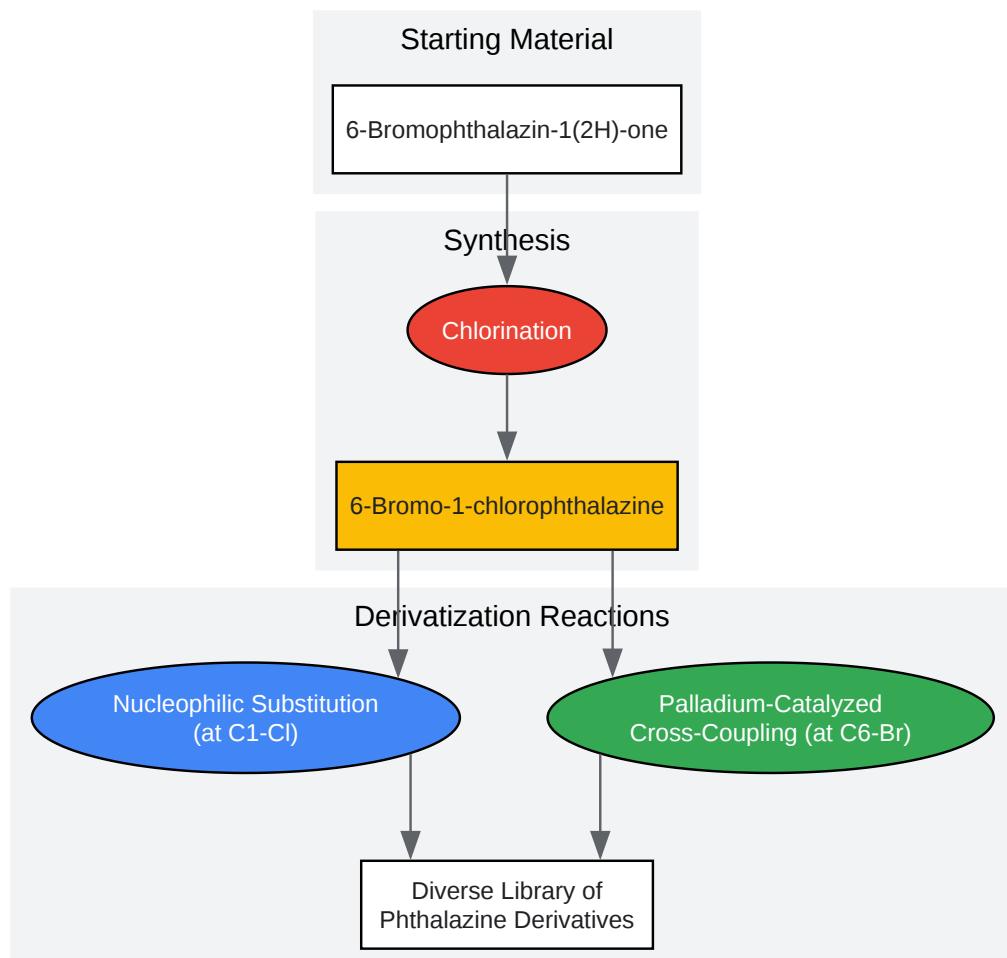
Illustrative Protocol (Adaptation from a related synthesis):

- A mixture of 6-bromophthalazin-1(2H)-one and an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) is heated at reflux for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the excess  $\text{POCl}_3$  is removed under reduced pressure.
- The residue is carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic byproducts.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

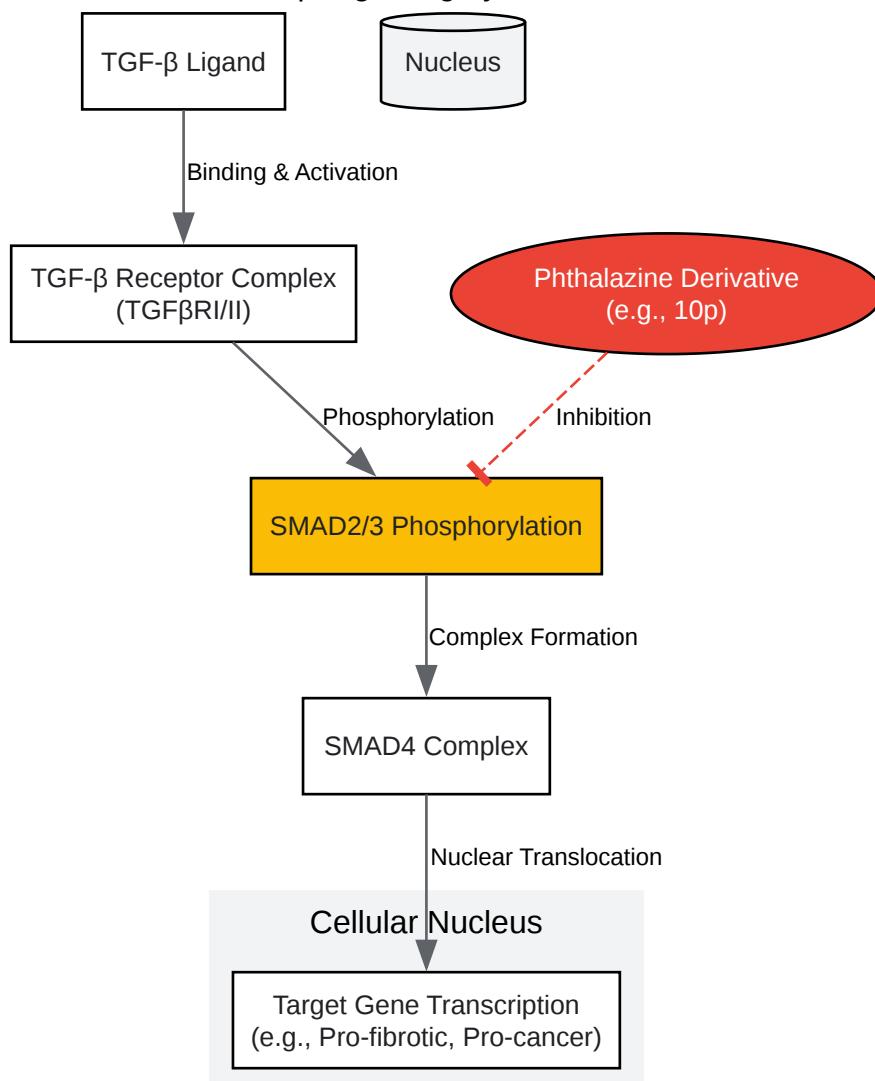
## Logical and Signaling Pathway Diagrams

To visualize the synthetic utility and potential biological relevance of **6-Bromo-1-chlorophthalazine**, the following diagrams are provided.

## General Synthetic Workflow for 6-Bromo-1-chlorophthalazine Derivatives

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Caption: Synthetic workflow for **6-Bromo-1-chlorophthalazine** and its derivatives.

Inhibition of TGF- $\beta$  Signaling by Phthalazine Derivatives[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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